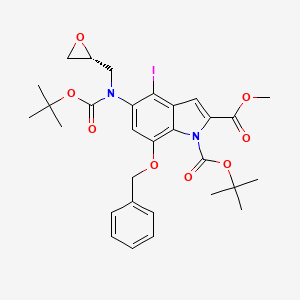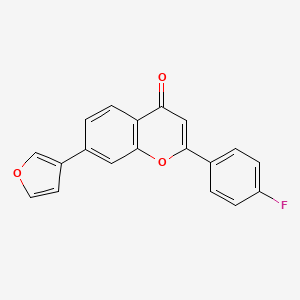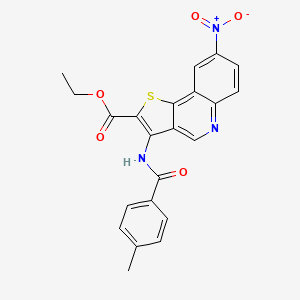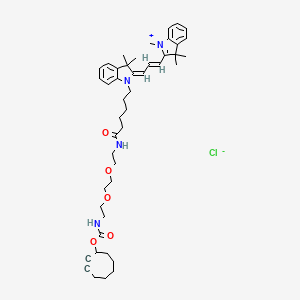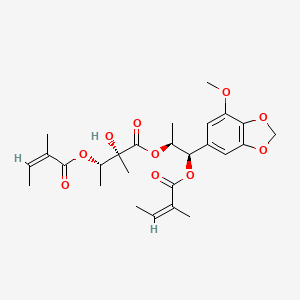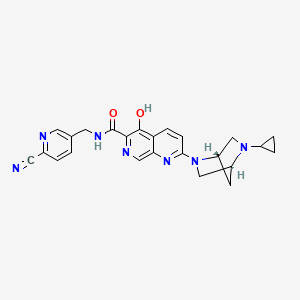
Phd-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has an IC50 value of less than or equal to 5 nanomolar and demonstrates EC50 values of 2.5 micromolar in erythropoietin enzyme-linked immunosorbent assays in both Caco2-HIF1a-HiBiT-clone-1 and Hep3B cell lines . Phd-IN-1 is primarily used in scientific research to study the inhibition of PHD2, which plays a crucial role in the regulation of hypoxia-inducible factors (HIFs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phd-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would include rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Phd-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products.
Scientific Research Applications
Phd-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used to study the inhibition of PHD2 and its effects on various chemical pathways.
Biology: Employed in research on hypoxia-inducible factors and their role in cellular responses to low oxygen levels.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to hypoxia, such as anemia and ischemic diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PHD2 and related pathways.
Mechanism of Action
Phd-IN-1 exerts its effects by inhibiting the activity of prolyl hydroxylase domain-containing protein 2 (PHD2). PHD2 is an enzyme that hydroxylates specific proline residues on hypoxia-inducible factor alpha (HIF-α) subunits, leading to their degradation under normoxic conditions. By inhibiting PHD2, this compound stabilizes HIF-α, allowing it to accumulate and activate the transcription of genes involved in the cellular response to hypoxia .
Comparison with Similar Compounds
Phd-IN-1 is unique in its high potency and selectivity for PHD2 inhibition. Similar compounds include:
Vadadustat: Another PHD inhibitor used in clinical trials for anemia treatment.
Roxadustat: A PHD inhibitor that has been approved for the treatment of anemia in chronic kidney disease.
IOX2: A small-molecule PHD2 inhibitor with similar pharmacophore features.
This compound stands out due to its specific binding interactions with the active site of PHD2 and its high efficacy in stabilizing HIF-α.
Properties
Molecular Formula |
C24H23N7O2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[(6-cyanopyridin-3-yl)methyl]-2-[(1S,4S)-5-cyclopropyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-5-hydroxy-1,7-naphthyridine-6-carboxamide |
InChI |
InChI=1S/C24H23N7O2/c25-8-15-2-1-14(9-26-15)10-28-24(33)22-23(32)19-5-6-21(29-20(19)11-27-22)31-13-17-7-18(31)12-30(17)16-3-4-16/h1-2,5-6,9,11,16-18,32H,3-4,7,10,12-13H2,(H,28,33)/t17-,18-/m0/s1 |
InChI Key |
JCPNOBZKCSESTE-ROUUACIJSA-N |
Isomeric SMILES |
C1CC1N2C[C@@H]3C[C@H]2CN3C4=NC5=CN=C(C(=C5C=C4)O)C(=O)NCC6=CN=C(C=C6)C#N |
Canonical SMILES |
C1CC1N2CC3CC2CN3C4=NC5=CN=C(C(=C5C=C4)O)C(=O)NCC6=CN=C(C=C6)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


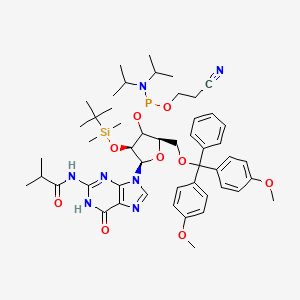
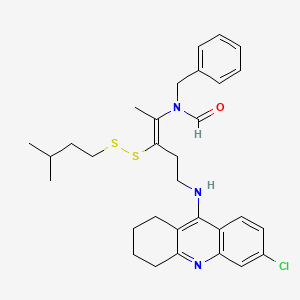
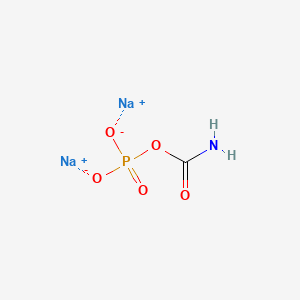
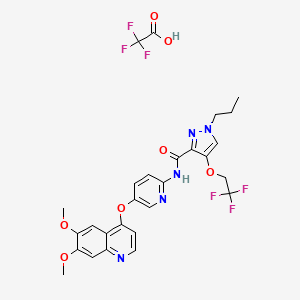
![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)


![[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate](/img/structure/B12383667.png)
